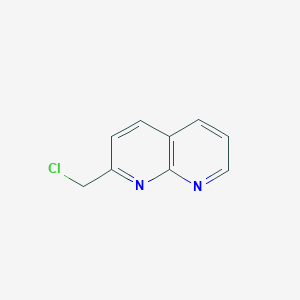

2-(Chloromethyl)-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMDRYLZAAZCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Chloromethyl)-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Chloromethyl)-1,8-naphthyridine, a valuable building block in medicinal chemistry and materials science. The document details the experimental protocols for each synthetic step, presents key characterization data in a structured format, and includes visualizations of the synthetic route and experimental workflow. The 1,8-naphthyridine core is a significant scaffold in drug discovery, known for its diverse biological activities.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the well-established Friedländer annulation to construct the 1,8-naphthyridine core. This is followed by functional group manipulations at the 2-position, specifically the oxidation of a methyl group, reduction of the resulting aldehyde, and subsequent chlorination of the hydroxymethyl intermediate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Synthesis of 2-Methyl-1,8-naphthyridine

The initial step involves the synthesis of the 1,8-naphthyridine core via the Friedländer condensation.

Caption: Experimental workflow for the synthesis of 2-Methyl-1,8-naphthyridine.

Protocol:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

-

To this solution, add acetone (1.2 eq) and a catalytic amount of a base such as sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane (DCM).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,8-naphthyridine.

Synthesis of 2-Formyl-1,8-naphthyridine

The methyl group at the 2-position is then oxidized to an aldehyde.

Protocol:

-

Suspend 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dioxane.

-

Add selenium dioxide (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove selenium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 2-formyl-1,8-naphthyridine.

Synthesis of 2-(Hydroxymethyl)-1,8-naphthyridine

The formyl group is subsequently reduced to a hydroxymethyl group.

Protocol:

-

Dissolve 2-formyl-1,8-naphthyridine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give 2-(hydroxymethyl)-1,8-naphthyridine, which can be purified by recrystallization if necessary.

Synthesis of this compound

The final step is the chlorination of the hydroxymethyl group.

Protocol:

-

Dissolve 2-(hydroxymethyl)-1,8-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography.

Characterization Data

The following tables summarize the key physical and spectral data for the intermediates and the final product. Due to the limited availability of experimental data in the literature for 2-(hydroxymethyl)-1,8-naphthyridine and this compound, some of the presented data are predicted based on the analysis of analogous structures.

Table 1: Physical and Molecular Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Methyl-1,8-naphthyridine | C₉H₈N₂ | 144.18 | Light yellow to brown crystalline powder | 98-102 |

| 2-Formyl-1,8-naphthyridine | C₉H₆N₂O | 158.16 | Yellow solid | (Not Reported) |

| 2-(Hydroxymethyl)-1,8-naphthyridine | C₉H₈N₂O | 160.17 | Off-white solid | (Predicted: 110-115) |

| This compound | C₉H₇ClN₂ | 178.62 | Pale yellow solid | (Not Reported) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 2-Methyl-1,8-naphthyridine | (CDCl₃): δ 9.05 (dd, 1H), 8.12 (dd, 1H), 8.05 (d, 1H), 7.42 (dd, 1H), 7.36 (d, 1H), 2.81 (s, 3H) | 3050, 2920, 1590, 1480, 830 | [M]⁺ 144 |

| 2-Formyl-1,8-naphthyridine | (Predicted, CDCl₃): δ 10.1 (s, 1H), 9.2 (dd, 1H), 8.3 (dd, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.6 (dd, 1H) | (Predicted): 3060, 2850, 1700 (C=O), 1585, 840 | [M]⁺ 158 |

| 2-(Hydroxymethyl)-1,8-naphthyridine | (Predicted, CDCl₃): δ 9.1 (dd, 1H), 8.2 (dd, 1H), 8.1 (d, 1H), 7.5 (d, 1H), 7.4 (dd, 1H), 4.9 (s, 2H), 3.5 (br s, 1H, OH) | (Predicted): 3400 (O-H), 3050, 2920, 1595, 1050 (C-O), 835 | [M]⁺ 160 |

| This compound | (Predicted, CDCl₃): δ 9.1 (dd, 1H), 8.2 (dd, 1H), 8.1 (d, 1H), 7.6 (d, 1H), 7.5 (dd, 1H), 4.8 (s, 2H) | (Predicted): 3050, 2950, 1590, 1470, 830, 750 (C-Cl) | [M]⁺ 178, [M+2]⁺ (approx. 3:1 ratio) |

Disclaimer: Predicted data is based on spectroscopic principles and data from similar compounds and should be confirmed by experimental analysis.

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Chloromethyl)-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural features and data from closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided for researchers aiming to synthesize and characterize this compound.

Molecular Structure

This compound possesses a bicyclic aromatic core consisting of two fused pyridine rings, with a chloromethyl substituent at the 2-position. This structure dictates its characteristic spectroscopic features.

Chemical Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol CAS Number: 147936-69-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on the known spectra of 1,8-naphthyridine and the expected electronic effects of the chloromethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-4 | 8.1 - 8.3 | d | ~8.0 |

| H-5 | 7.4 - 7.6 | dd | ~8.0, 4.5 |

| H-6 | 8.2 - 8.4 | dd | ~8.0, 2.0 |

| H-7 | 9.0 - 9.2 | dd | ~4.5, 2.0 |

| -CH₂Cl | 4.8 - 5.0 | s | - |

Predicted values are for a solution in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 122 - 125 |

| C-4 | 136 - 139 |

| C-4a | 121 - 124 |

| C-5 | 128 - 131 |

| C-6 | 149 - 152 |

| C-7 | 154 - 157 |

| C-8a | 145 - 148 |

| -CH₂Cl | 45 - 50 |

Predicted values are for a solution in a non-polar deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, -CH₂Cl) | 2920 - 2980 | Medium |

| C=N (aromatic ring) | 1580 - 1620 | Strong |

| C=C (aromatic ring) | 1400 - 1500 | Strong |

| C-Cl | 650 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron impact (EI) or electrospray ionization (ESI) could be employed.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 178/180 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| [M-Cl]⁺ | 143 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | 129 | Loss of the chloromethyl radical |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the solid is fully dissolved; gentle vortexing or sonication can be used.[2] The final solution height in the tube should be around 4-5 cm.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which improves spectral resolution.[2]

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using an appropriate number of scans. A standard experiment should suffice.

-

For ¹³C NMR , a higher sample concentration (20-50 mg) may be needed due to the lower natural abundance of the ¹³C isotope.[2] A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to a known internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[4][5]

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [6]

-

Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry

-

Sample Introduction: The method of sample introduction will depend on the ionization technique.

-

For Electron Impact (EI-MS) , the sample is typically heated in a vacuum to induce vaporization before being ionized by a high-energy electron beam.[8][9][10]

-

For Electrospray Ionization (ESI-MS) , the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[11]

-

-

Ionization: The sample molecules are converted into gas-phase ions.[8]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8][10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[9][10]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack Cyclization: A Technical Guide to the Synthesis of 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack cyclization for the synthesis of 1,8-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry. The 1,8-naphthyridine core is present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide details the reaction mechanism, provides specific experimental protocols, and presents quantitative data to aid researchers in the practical application of this synthetic methodology.

The Vilsmeier-Haack Reaction: Core Concepts

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich ring, leading to formylation after hydrolysis.

In the context of 1,8-naphthyridine synthesis, the Vilsmeier-Haack reaction is utilized in a cyclization strategy. A key example is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide.[4][5][6][7][8] In this process, the Vilsmeier reagent not only acts as a formylating agent but also facilitates the cyclization and chlorination of the substrate to form the bicyclic 1,8-naphthyridine ring system. This "simple and regioselective" synthesis provides a versatile starting material for the development of more complex derivatives.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-1,8-naphthyridine and a subsequent derivatization, compiled from the available literature.

| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |

| 2-chloro-3-formyl-1,8-naphthyridine | N-(pyridin-2-yl)acetamide | DMF, POCl₃ | 16 hours | 80°C | - | --INVALID-LINK--[9] |

| 2-chloro-3-methoxycarbonyl-1,8-naphthyridine | 2-chloro-3-formyl-1,8-naphthyridine | NIS, K₂CO₃, MeOH | - | - | 81% | --INVALID-LINK--[6] |

Note: The yield for the primary cyclization product was not explicitly stated in the reviewed abstracts, but the synthesis is described as efficient and high-yielding.

Detailed Experimental Protocols

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol is based on the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[4][5][9]

Materials:

-

N-(pyridin-2-yl)acetamide

-

N,N-Dimethylformamide (DMF), dry

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethyl alcohol

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve N-(pyridin-2-yl)acetamide (0.01 mole) in dry DMF (0.3 mole) with stirring.

-

Cool the mixture in an ice bath to 0-5°C.

-

Add phosphorus oxychloride (0.12 mole) dropwise to the stirred solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, heat the reaction mixture at 80°C for approximately 16 hours with continuous stirring.

-

After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the resulting solution by the slow addition of a 10% sodium hydroxide solution with stirring until the product precipitates.

-

Filter the precipitated solid, wash it thoroughly with cold water, and then dry it.

-

Recrystallize the crude product from ethyl alcohol to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

Synthesis of Chalcones from 2-Chloro-3-formyl-1,8-naphthyridine

The 2-chloro-3-formyl-1,8-naphthyridine can be further functionalized, for example, through a Claisen-Schmidt condensation to form chalcones.[4][5]

Materials:

-

2-Chloro-3-formyl-1,8-naphthyridine

-

Substituted acetophenone (e.g., p-hydroxy acetophenone)

-

Ethanolic sodium hydroxide solution

Procedure:

-

Dissolve 2-chloro-3-formyl-1,8-naphthyridine and the substituted acetophenone in ethanol.

-

Add ethanolic sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the product from a suitable solvent.

Visualizations: Mechanisms and Workflows

Reaction Mechanism

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

CAS number and molecular structure of 2-(Chloromethyl)-1,8-naphthyridine

CAS Number: 147936-69-4 Molecular Formula: C₉H₇ClN₂

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1,8-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to its reactive chloromethyl group, this molecule serves as a versatile building block for the synthesis of more complex 1,8-naphthyridine derivatives, a class of compounds known for a wide spectrum of biological activities.

Molecular Structure and Properties

The fundamental structure of this compound consists of a fused pyridine ring system, specifically the 1,8-naphthyridine core, with a chloromethyl substituent at the 2-position. This core structure is a well-established pharmacophore, and the chloromethyl group provides a reactive handle for further chemical modifications.

| Property | Value | Source |

| Molecular Weight | 178.62 g/mol | Commercial Supplier Data |

| Purity | ≥98% | Commercial Supplier Data |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Calculated |

| logP | 2.3686 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Reactivity

One potential pathway involves the radical halogenation of the methyl group, followed by nucleophilic substitution if necessary. For instance, bromination of a methyl group on the 1,8-naphthyridine ring has been reported using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN)[1]. A similar approach using a chlorinating agent could yield the desired product.

Alternatively, the synthesis could proceed from 2-(hydroxymethyl)-1,8-naphthyridine, which could then be converted to the chloromethyl derivative using a suitable chlorinating agent such as thionyl chloride or phosphorus oxychloride.

The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to generate a library of novel 1,8-naphthyridine derivatives for biological screening.

Caption: Proposed synthetic route to this compound.

Potential Biological Significance and Applications

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Derivatives of 1,8-naphthyridine have demonstrated a wide array of pharmacological activities, including:

-

Anticancer: Various 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents.[2]

-

Antimicrobial: The 1,8-naphthyridine core is found in several antibacterial agents.[3][4][5]

-

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory compounds.

Given the established biological importance of the 1,8-naphthyridine nucleus, this compound represents a valuable starting material for the development of new therapeutic agents. Its reactivity allows for the systematic modification of the 2-position, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Spectroscopic Data

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is not currently available in the public domain. Researchers synthesizing this compound would need to perform full characterization. For comparison, the spectroscopic data of related 1,8-naphthyridine derivatives are widely reported in the chemical literature.

Experimental Protocols

As a specific synthesis protocol for this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is a general method for the Vilsmeier-Haack cyclization to form a 2-chloro-1,8-naphthyridine derivative, which showcases a common strategy for building the core ring system.

Example Protocol: Synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde [3][5]

-

To a stirred solution of N-(pyridin-2-yl)acetamide in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is then heated (e.g., to 90 °C) and maintained for a specified period.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.

This protocol illustrates a common method for constructing the 1,8-naphthyridine ring system, which could be a starting point for further synthetic modifications towards this compound.

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel, biologically active molecules. While detailed synthetic and analytical data for this specific compound are sparse in publicly available literature, its structural features and the known importance of the 1,8-naphthyridine scaffold make it a compound of high interest for researchers in drug discovery and organic synthesis. Further research into its synthesis, reactivity, and biological properties is warranted.

References

A Technical Guide to the Reactivity and Stability of the 2-(Chloromethyl)-1,8-naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity and stability of the 2-(Chloromethyl)-1,8-naphthyridine scaffold, a key heterocyclic building block in medicinal chemistry. The unique arrangement of nitrogen atoms in the 1,8-naphthyridine core influences the electron distribution and, consequently, the reactivity of its substituents. The 2-(chloromethyl) group, in particular, serves as a versatile electrophilic handle for the introduction of a wide array of functional groups via nucleophilic substitution, making it a valuable synthon in the design of novel therapeutic agents. The 1,8-naphthyridine scaffold itself is a privileged structure, found in numerous biologically active compounds.[1][2][3]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached in a multi-step sequence, typically starting with the construction of the core 1,8-naphthyridine ring system, followed by functionalization at the 2-position. A common and effective method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[4]

A plausible synthetic route commences with the synthesis of 2-methyl-1,8-naphthyridine, which can then be halogenated to afford the target compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or water, add acetone (1.5 eq).[4]

-

Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,8-naphthyridine.

Step 2: Chlorination of 2-Methyl-1,8-naphthyridine

-

Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Reactivity of the this compound Scaffold

The primary mode of reactivity for the this compound scaffold is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the 1,8-naphthyridine ring system enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom, and the chloride ion is displaced as the leaving group.[1]

Caption: SN2 reactivity of the 2-(chloromethyl) group.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the desired nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data on Reactivity

| Nucleophile | Product Type | Expected Relative Reactivity |

| R-S⁻ (Thiolate) | Thioether | Very High |

| N₃⁻ (Azide) | Azide | High |

| R-NH₂ (Amine) | Amine | Moderate to High |

| R-O⁻ (Alkoxide) | Ether | Moderate |

| H₂O (Water) | Alcohol | Low (Hydrolysis) |

Stability and Degradation

The stability of the this compound scaffold is primarily dictated by the reactivity of the chloromethyl group. The compound is sensitive to moisture and protic solvents, which can lead to hydrolysis, a slow SN2 reaction with water acting as the nucleophile. This degradation pathway results in the formation of 2-(hydroxymethyl)-1,8-naphthyridine and hydrochloric acid.

Caption: Primary degradation pathway of the scaffold.

To ensure the integrity of the scaffold, it is recommended to store this compound under anhydrous and inert conditions. Reactions involving this compound should be carried out in dry solvents under an inert atmosphere.

Spectroscopic Data

While experimental spectroscopic data for this compound is not extensively published, the following table provides predicted and characteristic data based on the analysis of the 1,8-naphthyridine core and related structures.

| Data Type | Characteristic Features |

| ¹H NMR | Aromatic protons of the naphthyridine core are expected in the range of δ 7.0-9.0 ppm. A characteristic singlet for the -CH₂Cl protons is anticipated around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon of the -CH₂Cl group is expected around δ 40-50 ppm. |

| Mass Spec | The molecular ion peak (M⁺) and characteristic isotopic pattern for a chlorine-containing compound would be observed. |

| IR | C-H stretching of the aromatic ring, C=C and C=N stretching of the naphthyridine core, and C-Cl stretching would be present. |

Conclusion

The this compound scaffold is a highly valuable and reactive intermediate in the synthesis of novel compounds for drug discovery. Its reactivity is dominated by the SN2 mechanism at the chloromethyl position, allowing for the facile introduction of a diverse range of functional groups. Understanding the reactivity and inherent instability towards hydrolysis is crucial for its effective utilization and the successful development of new 1,8-naphthyridine-based therapeutic agents. The provided protocols and data serve as a foundational guide for researchers entering this exciting area of medicinal chemistry.

References

The 1,8-Naphthyridine Core: A Scaffolding for Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide a unique framework for designing molecules with a wide array of biological activities. This technical guide delves into the multifaceted pharmacological potential of 1,8-naphthyridine derivatives, presenting key quantitative data, detailed experimental protocols for assessing their activity, and visual representations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of the 1,8-naphthyridine core have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these molecules induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1][2][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |

| Compound 17 | KB (Oral) | 3.7 | [5] |

| Compound 22 | SW-620 (Colon) | 3.0 | [5] |

| Compound 22 | Multiple Cell Lines | High Cytotoxicity | [6] |

| Compound 24 | Multiple Cell Lines | Significant Activity | [6] |

| Compound 31 | Multiple Cell Lines | High Cytotoxicity | [6] |

| Compound 34 | Multiple Cell Lines | High Cytotoxicity | [6] |

| Compound 5g | Multiple Cell Lines | High Cytotoxicity | [1][2][4][7] |

| Compound 5p | Multiple Cell Lines | High Cytotoxicity | [1][2][4][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9][10][11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

1,8-Naphthyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.1 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 550-600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of 1,8-naphthyridine derivatives as topoisomerase II inhibitors.

Caption: Mechanism of 1,8-naphthyridine-induced apoptosis via topoisomerase II inhibition.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a cornerstone of many antibacterial agents, most notably the quinolone antibiotics. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[13][14][15][16]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,8-naphthyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | [15] |

| Compound 14 | E. coli ATCC 35218 | 1.95 | [15] |

| Compound 14 | E. coli ATCC 25922 | 1.95 | [15] |

| PD 131628 | E. coli | More active than ciprofloxacin | [17] |

| PD 131628 | Staphylococci | Considerably more active than ciprofloxacin | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][19][20][21][22]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

1,8-Naphthyridine derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial twofold dilutions of the 1,8-naphthyridine derivative in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: DNA Gyrase Inhibition

The diagram below illustrates how 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, leading to bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have shown significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[23][24]

Quantitative Anti-inflammatory Data

The following table highlights the inhibitory effects of a 1,8-naphthyridine derivative on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

| Compound ID | Mediator Inhibited | IC50 (µM) | Reference |

| HSR2104 | Nitric Oxide (NO) | Potent Inhibition | [23] |

| HSR2104 | Tumor Necrosis Factor-α (TNF-α) | Potent Inhibition | [23] |

| HSR2104 | Interleukin-6 (IL-6) | Potent Inhibition | [23] |

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[25][26][27][28][29]

Materials:

-

Immune cells (e.g., murine BV2 microglia, human peripheral blood mononuclear cells)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

1,8-Naphthyridine derivative stock solution

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture the immune cells in a suitable medium. For primary cells, isolate them from blood or tissue as required.

-

Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathway: TLR4/MyD88/NF-κB Inhibition

The following diagram depicts the inhibition of the TLR4 signaling pathway by 1,8-naphthyridine derivatives.

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridines.

Neuroprotective Activity

Emerging research indicates that 1,8-naphthyridine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[30][31] Their mechanisms of action can be multifaceted, including the inhibition of cholinesterases and the modulation of cellular calcium homeostasis.[30]

Experimental Protocol: Beta-Secretase (BACE1) Inhibitor Screening Assay

BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This assay screens for compounds that inhibit BACE1 activity.[32][33][34][35][36]

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate

-

BACE1 assay buffer

-

1,8-Naphthyridine derivative stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the BACE1 enzyme and substrate in the assay buffer.

-

Assay Setup: In a 96-well black plate, add the assay buffer, the 1,8-naphthyridine derivative at various concentrations, and the BACE1 enzyme. Include a control with no inhibitor and a blank with no enzyme.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm) over time (kinetic mode) or at a fixed endpoint.

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of BACE1 inhibition for each concentration of the test compound and calculate the IC50 value.

Logical Relationship: Multitarget Strategy for Neuroprotection

The following diagram illustrates the multitarget approach of certain 1,8-naphthyridine derivatives in conferring neuroprotection.

Caption: Multitarget neuroprotective strategy of 1,8-naphthyridine derivatives.

Conclusion and Future Directions

The 1,8-naphthyridine core represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The examples provided in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of highly selective and efficacious therapeutic candidates.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of various substituents on the biological activity and selectivity of 1,8-naphthyridine derivatives.

-

Mechanism of Action Elucidation: To further unravel the intricate molecular mechanisms underlying the observed pharmacological effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Novel Derivatives: To synthesize new generations of 1,8-naphthyridine-based compounds with improved potency, reduced toxicity, and enhanced drug-like properties.

By leveraging the rich chemical space of the 1,8-naphthyridine scaffold, the scientific community is well-positioned to develop novel and effective treatments for a wide range of human diseases.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vosaroxin - Wikipedia [en.wikipedia.org]

- 4. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]

- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. novel-substituted-1-8-naphthyridines-design-synthesis-radiolabeling-and-evaluation-of-apoptosis-and-topoisomerase-ii-inhibition - Ask this paper | Bohrium [bohrium.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 11. Anticancer test with the MTT assay method [bio-protocol.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 21. MIC determination by broth microdilution. [bio-protocol.org]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. mdpi.com [mdpi.com]

- 24. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 28. resources.revvity.com [resources.revvity.com]

- 29. researchgate.net [researchgate.net]

- 30. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 33. abcam.co.jp [abcam.co.jp]

- 34. cdn.caymanchem.com [cdn.caymanchem.com]

- 35. content.abcam.com [content.abcam.com]

- 36. bpsbioscience.com [bpsbioscience.com]

Synthetic Routes to 2-Substituted 1,8-Naphthyridines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the naphthyridine core plays a crucial role in modulating its pharmacological profile. Among the various substituted derivatives, 2-substituted 1,8-naphthyridines have garnered significant attention due to their potential as kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access this important class of compounds, with a focus on the Friedländer annulation, Skraup-type reactions, and modern cross-coupling methodologies.

Classical Approaches to the 1,8-Naphthyridine Core

The Friedländer Annulation

The Friedländer synthesis is a powerful and widely employed method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester with an adjacent carbonyl group. For the synthesis of 2-substituted 1,8-naphthyridines, 2-aminonicotinaldehyde is the key starting material.

The regioselectivity of the Friedländer reaction, which determines the substitution pattern of the resulting naphthyridine, can be controlled by the choice of catalyst and reaction conditions. While traditional methods often employ harsh acidic or basic conditions, recent advancements have focused on the development of milder and more selective catalysts.

A significant breakthrough in the regioselective synthesis of 2-substituted 1,8-naphthyridines was the use of cyclic secondary amine catalysts, such as pyrrolidine derivatives. Among these, the bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has proven to be a highly reactive and regioselective catalyst, affording 2-substituted products with high selectivity.[1][2] The reaction is believed to proceed through an enamine intermediate, which preferentially attacks the aldehyde to form the 2-substituted product.

More recently, greener and more sustainable approaches to the Friedländer synthesis have been developed. These methods utilize water as a solvent and employ metal-free catalysts like choline hydroxide or reusable solid catalysts such as CeCl₃·7H₂O, offering high yields and operational simplicity.[3][4]

Table 1: Selected Examples of Friedländer Synthesis of 2-Substituted 1,8-Naphthyridines

| 2-Substituent | Carbonyl Component | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl | Acetone | Choline Hydroxide | Water | 50 | 6 | 99 | [1] |

| Phenyl | Acetophenone | Pyrrolidine | Ethanol | reflux | 12 | 85 | [5] |

| -COOEt | Ethyl acetoacetate | CeCl₃·7H₂O | Solvent-free | RT | 0.08 | 94 | [4] |

| -COPh | Benzoylacetone | CeCl₃·7H₂O | Solvent-free | RT | 0.08 | 92 | [4] |

| 2-Thienyl | 2-Acetylthiophene | Pyrrolidine | Ethanol | reflux | 16 | 78 | [6] |

Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation [1]

A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol) is stirred in H₂O (1 mL). Choline hydroxide (3 µL, 1 mol%) is then added to the mixture. The reaction is stirred under a nitrogen atmosphere at 50 °C for 6 hours. After completion, the reaction mixture is worked up to isolate the product. The catalyst can be separated and the desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid (71 mg, 99% yield).

Skraup-Type Reactions

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are classical methods for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[7][8] While widely used for quinoline synthesis, the application of Skraup-type reactions for the direct and regioselective synthesis of 2-substituted 1,8-naphthyridines is less common and often results in low yields and mixtures of isomers.[9]

The reaction typically involves the reaction of an aminopyridine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent. The harsh reaction conditions and the electron-deficient nature of the pyridine ring make electrophilic cyclization challenging, often leading to poor regioselectivity and low yields for naphthyridine synthesis.[9]

Due to these limitations, the Skraup reaction is not a preferred method for the targeted synthesis of 2-substituted 1,8-naphthyridines. However, it has been used to prepare some substituted naphthyridine isomers.[3][10]

Modern Synthetic Approaches: Functionalization of the 1,8-Naphthyridine Core

An alternative and highly versatile strategy for the synthesis of 2-substituted 1,8-naphthyridines involves the functionalization of a pre-formed 1,8-naphthyridine ring. This approach often begins with the synthesis of a 2-halo-1,8-naphthyridine, which can then serve as a versatile building block for a variety of transition-metal-catalyzed cross-coupling reactions.

Synthesis of 2-Halo-1,8-Naphthyridine Precursors

2-Chloro-1,8-naphthyridines are common precursors for cross-coupling reactions and can be synthesized from the corresponding 2-hydroxy-1,8-naphthyridines (or 1,8-naphthyridin-2(1H)-ones) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The 2-hydroxy-1,8-naphthyridines themselves can be prepared via a Friedländer reaction using an appropriate β-keto ester.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds. Several palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 2-substituted 1,8-naphthyridines.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. This reaction has been used to synthesize 2-aryl- and 2-heteroaryl-1,8-naphthyridines from 2-halo-1,8-naphthyridines and the corresponding boronic acids or esters.[11]

Experimental Protocol: General Procedure for Suzuki Coupling of 2-Chloro-1,8-naphthyridine [11]

A mixture of the 2-chloro-1,8-naphthyridine derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by chromatography to afford the 2-substituted 1,8-naphthyridine.

Table 2: Examples of Suzuki Coupling for the Synthesis of 2-Aryl-1,8-naphthyridines

| 2-Aryl Substituent | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 | [11] |

| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | [11] |

| 3-Thienyl | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 78 | [11] |

The Heck reaction enables the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction can be utilized to introduce vinyl or substituted vinyl groups at the 2-position of the 1,8-naphthyridine ring.[12]

The Sonogashira coupling allows for the synthesis of 2-alkynyl-1,8-naphthyridines by reacting a 2-halo-1,8-naphthyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[13][14]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It provides a powerful method for the synthesis of 2-amino-1,8-naphthyridines from 2-halo-1,8-naphthyridines and a wide range of primary and secondary amines.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iipseries.org [iipseries.org]

Methodological & Application

Application Notes and Protocols: 2-(Chloromethyl)-1,8-naphthyridine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1,8-naphthyridine is a highly valuable synthetic intermediate in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The chloromethyl group at the 2-position serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development. These derivatives have shown potential in targeting crucial biological pathways, such as inhibiting DNA gyrase and topoisomerase, making them promising candidates for further investigation.

Applications in Drug Discovery

The 1,8-naphthyridine nucleus is a key pharmacophore in a range of therapeutic agents. The ability to readily modify the 2-position via the chloromethyl intermediate allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Antimicrobial Agents

Derivatives of 1,8-naphthyridine are well-established as potent antibacterial agents. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] By introducing different substituents at the 2-position, novel analogs with enhanced activity against resistant strains can be developed. For instance, the introduction of amine or thiol-containing moieties can modulate the compound's solubility, cell permeability, and binding affinity to the target enzymes.

Anticancer Agents

The 1,8-naphthyridine scaffold is also a promising platform for the development of novel anticancer therapeutics.[3][4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of receptor tyrosine kinases (such as EGFR), casein kinase 2, and DNA topoisomerase.[3] The functionalization of the 2-position allows for the synthesis of derivatives that can be tailored to target specific cancer-related signaling pathways.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of the target intermediate can be achieved through a two-step process starting from commercially available 2-aminonicotinaldehyde.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

This procedure is based on the Friedländer annulation reaction.

-

Materials: 2-Aminonicotinaldehyde, acetone, ethanol, potassium hydroxide (KOH).

-

Procedure:

-

Dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add acetone (1.2 eq) to the solution.

-

Slowly add a solution of potassium hydroxide (0.5 eq) in ethanol to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2-methyl-1,8-naphthyridine.

-

Step 2: Chlorination of 2-Methyl-1,8-naphthyridine

This procedure involves the radical chlorination of the methyl group.

-

Materials: 2-Methyl-1,8-naphthyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

Suspend 2-methyl-1,8-naphthyridine (1.0 eq) in carbon tetrachloride in a round-bottom flask.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes mixture) to yield this compound.

-

Nucleophilic Substitution Reactions using this compound

The following are general protocols for the reaction of this compound with various nucleophiles. Reaction conditions should be optimized for each specific substrate.

Table 1: Summary of Nucleophilic Substitution Reactions

| Nucleophile Type | Reagents & Conditions | Product Type | Typical Yield (%) |

| Amines | Primary or secondary amine, K₂CO₃, Acetone, 55 °C, 6h | 2-((Alkyl/Aryl)aminomethyl)-1,8-naphthyridine | 70-90 |

| Thiols | Thiol, NaH, THF, 0 °C to rt, 4-8h | 2-((Alkyl/Aryl)thiomethyl)-1,8-naphthyridine | 65-85 |

| Alcohols/Phenols | Alcohol or Phenol, NaH, DMF, rt, 12h | 2-((Alkoxy/Aryloxy)methyl)-1,8-naphthyridine | 60-80 |

Protocol 2.2.1: Synthesis of 2-((Dialkylamino)methyl)-1,8-naphthyridines

-

Materials: this compound, a secondary amine (e.g., morpholine, piperidine), potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 55 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

-

Protocol 2.2.2: Synthesis of 2-((Arylthio)methyl)-1,8-naphthyridines

-

Materials: this compound, a thiol (e.g., thiophenol), sodium hydride (NaH), tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the thiol (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Visualizing Mechanisms and Workflows

Synthetic Pathway to 2-Substituted 1,8-Naphthyridines

The following diagram illustrates the general synthetic workflow from 2-methyl-1,8-naphthyridine to diverse functionalized derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many 1,8-naphthyridine derivatives exhibit their antibacterial effect by targeting DNA gyrase, a type II topoisomerase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. The diagram below outlines this inhibitory action.

Safety Precautions

-

This compound is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

N-Chlorosuccinimide (NCS) is a corrosive and oxidizing agent. Avoid contact with skin and eyes.

-

Benzoyl peroxide (BPO) is a flammable solid and a strong oxidizing agent. Handle with care and avoid heat, shock, and friction.

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a key building block that provides a gateway to a wide range of novel 1,8-naphthyridine derivatives. The synthetic protocols outlined here offer a foundation for the exploration of this chemical space. The diverse biological activities associated with the 1,8-naphthyridine scaffold make this intermediate particularly attractive for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives prepared from this intermediate is highly encouraged.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Functionalization of the 1,8-naphthyridine ring system is a key strategy for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 2-(chloromethyl)-1,8-naphthyridine, a versatile intermediate for the synthesis of a diverse range of 2-substituted methyl-1,8-naphthyridine derivatives.

The high reactivity of the chloromethyl group at the 2-position of the 1,8-naphthyridine ring allows for facile displacement by a variety of nucleophiles, including phenols, amines, thiols, and alkoxides. This enables the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in drug discovery programs. These derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and versatile synthetic routes to these compounds.[2][3]

Reaction Pathway Overview

The general reaction pathway involves a two-step process starting from the readily available 2-methyl-1,8-naphthyridine. The first step is the halogenation of the methyl group to form the reactive 2-(halomethyl)-1,8-naphthyridine intermediate. While the protocols below focus on the chloro-derivative, the analogous bromo-derivative, synthesized using N-bromosuccinimide (NBS), undergoes similar nucleophilic substitution reactions. The second step is the nucleophilic substitution reaction where the halide is displaced by a nucleophile.

Caption: General reaction pathway for the synthesis of 2-substituted methyl-1,8-naphthyridine derivatives.

Quantitative Data Summary

The following table summarizes the yields of nucleophilic substitution reactions on 2-(bromomethyl)-1,8-naphthyridine with various substituted phenols. While the specific substrate in the user request is the chloro-derivative, the bromo-analog is a close surrogate, and similar yields can be expected.

| Nucleophile (Substituted Phenol) | Product | Yield (%) |

| 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)-1,8-naphthyridine | 85 |

| 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)-1,8-naphthyridine | 82 |

| 4-Nitrophenol | 2-((4-Nitrophenoxy)methyl)-1,8-naphthyridine | 78 |

| Phenol | 2-(Phenoxymethyl)-1,8-naphthyridine | 88 |

| 3-Methoxyphenol | 2-((3-Methoxyphenoxy)methyl)-1,8-naphthyridine | 84 |

Data extracted from a representative synthetic scheme involving the analogous 2-(bromomethyl)-1,8-naphthyridine.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine

This protocol describes a green and efficient synthesis of the precursor 2-methyl-1,8-naphthyridine via a Friedlander annulation reaction in water.[4]

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH) solution (45 wt% in water)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 g, 8.19 mmol) in water (20 mL).

-

Add acetone (0.71 mL, 9.83 mmol) to the solution.

-

Add choline hydroxide solution (1 mol%) as a catalyst.

-

Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain 2-methyl-1,8-naphthyridine. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of 2-Methyl-1,8-naphthyridine.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the methyl group of 2-methyl-1,8-naphthyridine. A common method for benzylic halogenation is free radical halogenation using N-halosuccinimides. While a specific protocol for chlorination with N-chlorosuccinimide (NCS) was not found in the initial search, a reliable protocol for bromination using N-bromosuccinimide (NBS) is available and can be adapted.[3][5] For chlorination, NCS would be used in place of NBS.

Materials:

-

2-Methyl-1,8-naphthyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-methyl-1,8-naphthyridine (1.0 g, 6.94 mmol) in anhydrous carbon tetrachloride (50 mL), add N-chlorosuccinimide (1.02 g, 7.63 mmol) and a catalytic amount of AIBN (57 mg, 0.35 mmol).

-

Reflux the mixture for 16 hours under an inert atmosphere. The reaction can be initiated by irradiation with a UV lamp.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general procedure for the reaction of this compound with various nucleophiles. The example below uses a substituted phenol as the nucleophile.[3]

Materials:

-

This compound

-

Substituted phenol (or other nucleophile, e.g., amine, thiol)

-

Potassium carbonate (K2CO3)

-

Acetone, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted phenol (1.2 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous acetone (10 mL) to the reaction mixture.

-

Heat the reaction mixture to 55 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted methyl)-1,8-naphthyridine derivative.

Caption: Workflow for the nucleophilic substitution reaction.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives synthesized via nucleophilic substitution of this compound have shown a wide array of biological activities, making them attractive candidates for drug development.

-

Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity, often through the inhibition of key enzymes such as topoisomerase II.[2] The ability to easily diversify the substituent at the 2-position allows for the fine-tuning of activity and selectivity against various cancer cell lines.

-